ETHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)BENZOATE
Overview
Description
ETHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)BENZOATE is a complex organic compound that belongs to the class of benzodioxane derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)BENZOATE typically involves multiple steps, starting from readily available precursors. One common method involves the ring-closing metathesis of 1,4-benzodioxane derivatives using a nitro-Grela catalyst
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
The reactions of this compound are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C. Solvents such as dichloromethane, ethanol, and tetrahydrofuran are commonly used .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
ETHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)BENZOATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ETHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. For instance, its α-adrenergic blocking activity is mediated through the inhibition of α-adrenergic receptors, leading to vasodilation and reduced blood pressure . The compound may also interact with other receptors and enzymes, modulating various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ETHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)BENZOATE include:
1,4-Benzodioxane: Known for its biological activities and used in the synthesis of various therapeutic agents.
Prosympal: A therapeutic agent with similar structural features and biological activities.
Dibozane: Another compound with comparable properties and applications in medicinal chemistry.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activities. Its sulfonamido and benzoate groups provide additional sites for chemical modification, making it a versatile compound for various applications .
Properties
IUPAC Name |
ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6S/c1-2-22-17(19)13-5-3-4-6-14(13)18-25(20,21)12-7-8-15-16(11-12)24-10-9-23-15/h3-8,11,18H,2,9-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAMPZRHFOGTSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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